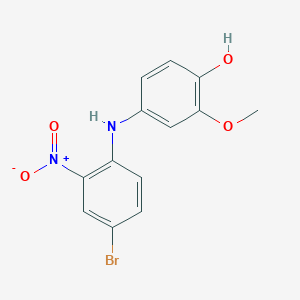
4-((4-Bromo-2-nitrophenyl)amino)-2-methoxyphenol
Vue d'ensemble
Description
The compound "4-((4-Bromo-2-nitrophenyl)amino)-2-methoxyphenol" is a derivative of 4-aminophenol, which is a compound that has been extensively studied due to its various applications in the field of chemistry and biology. The presence of bromo and nitro substituents on the phenyl ring, along with the methoxy group, suggests that this compound could exhibit interesting chemical and physical properties, as well as biological activities.
Synthesis Analysis
The synthesis of related compounds typically involves the formation of Schiff bases through condensation reactions. For instance, the synthesis of 4-bromo-2-(((2′-chloro-4′-nitrophenyl)imino)methyl)phenol Schiff base was achieved through a green grinding method, which is a solvent-free mechanochemical approach, indicating an environmentally friendly synthetic route . Similarly, other derivatives of 4-aminophenol have been synthesized and characterized using various spectroscopic techniques, such as FT-IR, 1H-NMR, 13C-NMR, and elemental analyses . These methods are likely applicable to the synthesis and characterization of "4-((4-Bromo-2-nitrophenyl)amino)-2-methoxyphenol".
Molecular Structure Analysis
The molecular structure of related compounds has been elucidated using techniques like X-ray diffraction (XRD) and spectroscopy. For example, the crystal structure of a similar compound was found to be monoclinic, and Hirshfeld surface analysis was used to understand intermolecular interactions . Additionally, density functional theory (DFT) has been employed to optimize the geometry and predict various properties of such compounds .
Chemical Reactions Analysis
Compounds with similar structures have been shown to undergo nucleophilic aromatic substitution reactions. For instance, the bromine atom in 4-bromo-5-nitrophthalodinitrile was substituted by an aminophenylamine residue in one study . The presence of nitro and bromo groups in "4-((4-Bromo-2-nitrophenyl)amino)-2-methoxyphenol" suggests that it may also participate in similar reactions.
Physical and Chemical Properties Analysis
The physical and chemical properties of related compounds have been studied using various analytical techniques. Solvatochromism, which is the change in color of a compound due to solvent polarity, has been observed in nitro-substituted phenolates, indicating potential applications as solvatochromic switches . Electrochemical behavior has also been reported for similar compounds, which could be relevant for the development of sensors or other electronic devices . Theoretical approaches such as DFT have been used to predict properties like non-linear optical (NLO) behavior, which is important for materials science applications .
Applications De Recherche Scientifique
Environmental Science Applications
- Degradation of Environmental Contaminants : A study on Rhodococcus opacus SAO101 identified a novel gene cluster responsible for the degradation of p-Nitrophenol (4-NP), an environmental contaminant used primarily in medicine and pesticide manufacturing. This research highlights the potential use of certain compounds in bioremediation processes to break down harmful environmental contaminants into less toxic forms (Kitagawa, Kimura, & Kamagata, 2004).
Material Science Applications
- Protein Crosslinking and Affinity Labeling : Compounds related to 4-Nitrophenyl ethers, sharing structural similarities with "4-((4-Bromo-2-nitrophenyl)amino)-2-methoxyphenol", have been proposed as high-yield photoreagents for protein crosslinking and affinity labeling. These compounds react quantitatively with amines upon irradiation, facilitating the design of bifunctional affinity reagents useful in biochemical research (Jelenc, Cantor, & Simon, 1978).
Biological Science Applications
- Antibacterial and Antioxidant Activities : A study on substituted tridentate salicylaldimines, which are structurally related to "4-((4-Bromo-2-nitrophenyl)amino)-2-methoxyphenol", explored their synthesis and characterization. These compounds were evaluated for antibacterial and antioxidant activities, with findings indicating that substituents significantly affect these properties. This underscores the potential biomedical applications of such compounds in developing new antibacterial and antioxidant agents (Oloyede-Akinsulere, Babajide, & Salihu, 2018).
Propriétés
IUPAC Name |
4-(4-bromo-2-nitroanilino)-2-methoxyphenol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11BrN2O4/c1-20-13-7-9(3-5-12(13)17)15-10-4-2-8(14)6-11(10)16(18)19/h2-7,15,17H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BIYDNOYFSNSHKF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)NC2=C(C=C(C=C2)Br)[N+](=O)[O-])O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11BrN2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90857348 | |
| Record name | 4-(4-Bromo-2-nitroanilino)-2-methoxyphenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90857348 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
339.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-((4-Bromo-2-nitrophenyl)amino)-2-methoxyphenol | |
CAS RN |
1447607-38-6 | |
| Record name | 4-(4-Bromo-2-nitroanilino)-2-methoxyphenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90857348 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![4-(4-{2-[(Methylsulfonyl)amino]ethyl}piperidin-1-Yl)thieno[3,2-D]pyrimidine-6-Carboxamide](/img/structure/B3027907.png)
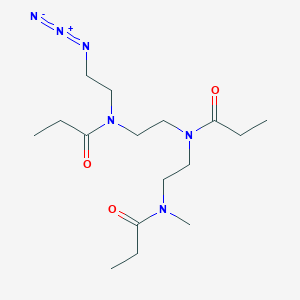
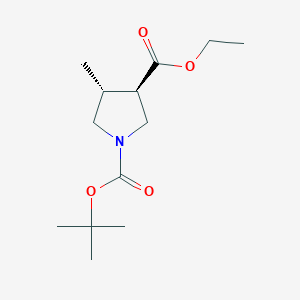
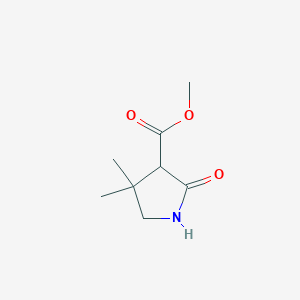
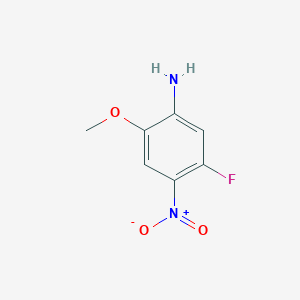
![3-Bromo-2-methyl-N-(3-(methylsulfonyl)benzyl)imidazo[1,2-a]pyrazin-8-amine](/img/structure/B3027917.png)

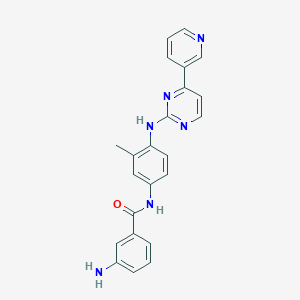

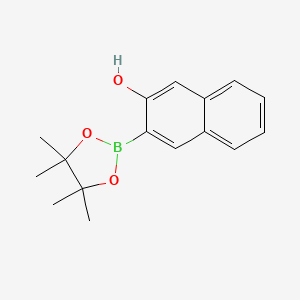
![4-Bromo-6-(tert-butyl)dibenzo[b,d]furan](/img/structure/B3027923.png)
![(2s)-3-Phenyl-N~1~-[2-(Pyridin-4-Yl)-5,6,7,8-Tetrahydro[1]benzothieno[2,3-D]pyrimidin-4-Yl]propane-1,2-Diamine](/img/structure/B3027924.png)
